molecular formula C22H13N3O7 B6074816 2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid CAS No. 420102-45-0

2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid

Cat. No. B6074816
CAS RN: 420102-45-0
M. Wt: 431.4 g/mol
InChI Key: VLUPUAKKLJALSM-UHFFFAOYSA-N
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Description

2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid, also known as NBD-556, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This molecule belongs to the class of isoindoline-1,3-dione derivatives and has been synthesized using different methods.

Scientific Research Applications

2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid has been studied for its potential applications in various scientific fields. One of the most significant applications of this molecule is in the field of fluorescence microscopy. 2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid has been used as a fluorescent probe for imaging mitochondria and lysosomes in live cells. Additionally, it has been used as a pH-sensitive fluorescent probe for monitoring intracellular pH changes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid is not fully understood. However, it has been proposed that this molecule interacts with proteins and enzymes, leading to changes in their structure and function. It has also been suggested that 2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid may act as an inhibitor of certain enzymes involved in cellular processes.
Biochemical and Physiological Effects:
2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid has been shown to have several biochemical and physiological effects. In one study, it was found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, it has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid in lab experiments is its fluorescent properties, which allow for easy visualization and monitoring of cellular processes. However, one limitation of this molecule is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research related to 2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid. One area of interest is the development of new fluorescent probes based on the structure of this molecule. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid and its potential applications in various scientific fields. Finally, more research is needed to determine the safety and toxicity of this molecule, particularly in vivo.
Conclusion:
In conclusion, 2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its fluorescent properties make it a valuable tool for visualizing and monitoring cellular processes. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid has been reported in several research studies. One of the most commonly used methods involves the reaction of 4-nitrophthalic anhydride with 4-aminobenzoic acid in the presence of acetic anhydride and a catalyst. The resulting product is then treated with 4-aminobenzoyl chloride to obtain 2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid. Other methods have also been reported, including the use of microwave irradiation and ultrasound-assisted synthesis.

properties

IUPAC Name

2-[[4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O7/c26-19(23-16-6-2-1-4-14(16)22(29)30)12-8-10-13(11-9-12)24-20(27)15-5-3-7-17(25(31)32)18(15)21(24)28/h1-11H,(H,23,26)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUPUAKKLJALSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362176
Record name 2-[[4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

420102-45-0, 5744-00-3
Record name 2-[[4-(1,3-Dihydro-4-nitro-1,3-dioxo-2H-isoindol-2-yl)benzoyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420102-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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